molecular formula C8H18O B093920 1-Tert-butoxybutane CAS No. 1000-63-1

1-Tert-butoxybutane

Cat. No.: B093920
CAS No.: 1000-63-1
M. Wt: 130.23 g/mol
InChI Key: JJNQHLLBFBGKEL-UHFFFAOYSA-N
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Description

1-Tert-butoxybutane, also known as butyl tert-butyl ether, is an organic compound with the molecular formula C8H18O. It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl groups. This compound is of interest in various chemical processes and applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tert-butoxybutane can be synthesized through the reaction of tert-butyl alcohol with butyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic oxygen atom of the tert-butyl alcohol attacks the electrophilic carbon atom of the butyl bromide, resulting in the formation of the ether bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to separate the desired product from any by-products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butoxybutane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ether bond can be cleaved under acidic or basic conditions to form alcohols and alkyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Acidic conditions may involve the use of hydrochloric acid, while basic conditions may involve sodium hydroxide.

Major Products Formed

    Oxidation: Formation of butanone and tert-butyl alcohol.

    Reduction: Formation of butanol and tert-butyl alcohol.

    Substitution: Formation of butanol and tert-butyl chloride.

Scientific Research Applications

1-Tert-butoxybutane has several applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ethers.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 1-tert-butoxybutane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The oxygen atom in the ether bond can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl ether: Another ether with two tert-butyl groups.

    Butyl methyl ether: An ether with a butyl group and a methyl group.

    Ethyl tert-butyl ether: An ether with an ethyl group and a tert-butyl group.

Uniqueness

1-Tert-butoxybutane is unique due to its specific combination of a butyl group and a tert-butyl group, which imparts distinct physical and chemical properties. Its structure allows for specific interactions and reactivity patterns that differ from other ethers, making it valuable in certain applications and research contexts.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-6-7-9-8(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNQHLLBFBGKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00142853
Record name 1-Tert-butoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00142853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000-63-1
Record name 1-Tert-butoxybutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tert-butoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00142853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What thermodynamic data is available for the synthesis of 1-tert-butoxybutane?

A1: Research has investigated the liquid-phase synthesis of this compound through the etherification of isobutene with 1-butanol, using ion exchange resins as catalysts []. This study focused on determining the thermodynamic properties of the reaction, including the standard enthalpy and entropy changes. The research concluded that the molar standard enthalpy and entropy changes of reaction, alongside the molar enthalpy change of formation, could be estimated for this compound based on the experimental data [].

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